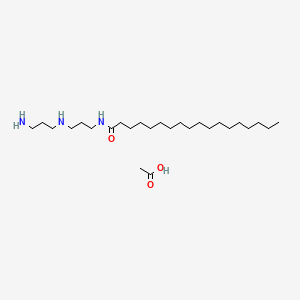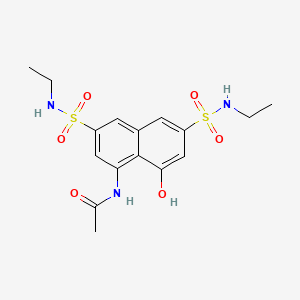
N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate: is a chemical compound with the molecular formula C26H55N3O3 . It is a derivative of stearamide, which is a fatty acid amide. This compound is known for its unique structure, which includes both hydrophobic and hydrophilic regions, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate typically involves the reaction of stearic acid with 3-aminopropylamine to form N-(3-aminopropyl)stearamide. This intermediate is then reacted with another molecule of 3-aminopropylamine to form N-(3-((3-aminopropyl)amino)propyl)stearamide. Finally, the compound is acetylated using acetic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the stearamide.
Reduction: Simplified amine derivatives.
Substitution: Various substituted amides depending on the electrophile used.
Applications De Recherche Scientifique
N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: Employed in the study of cell membrane interactions and as a component in liposome formulations.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and as a lubricant additive.
Mécanisme D'action
The mechanism of action of N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(Dimethylamino)propyl)stearamide monoacetate
- N-(3-(Diethylamino)propyl)stearamide monoacetate
Uniqueness
N-(3-((3-Aminopropyl)amino)propyl)stearamide monoacetate is unique due to its specific combination of hydrophobic and hydrophilic regions, which provides it with superior emulsifying and stabilizing properties compared to its analogs. This makes it particularly valuable in applications requiring enhanced membrane interaction and stability .
Propriétés
Numéro CAS |
53505-74-1 |
|---|---|
Formule moléculaire |
C26H55N3O3 |
Poids moléculaire |
457.7 g/mol |
Nom IUPAC |
acetic acid;N-[3-(3-aminopropylamino)propyl]octadecanamide |
InChI |
InChI=1S/C24H51N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(28)27-23-18-22-26-21-17-20-25;1-2(3)4/h26H,2-23,25H2,1H3,(H,27,28);1H3,(H,3,4) |
Clé InChI |
OSWWZRYSHXCAEV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCCNCCCN.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)
